

# Application Notes and Protocols for NBI-35965 in Animal Models of Anxiety

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**NBI-35965** is a selective and orally active antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1] The CRF system is a critical mediator of the endocrine, autonomic, and behavioral responses to stress. Dysregulation of this system, particularly through the CRF1 receptor, has been implicated in the pathophysiology of anxiety and depressive disorders. As a CRF1 antagonist, **NBI-35965** shows potential as an anxiolytic agent by blocking the actions of CRF in the brain. Preclinical studies suggest that CRF1 antagonists can effectively reduce anxiety-like behaviors in various animal models.

This document provides detailed application notes and protocols for the use of **NBI-35965** in common animal models of anxiety, including the Elevated Plus Maze (EPM), Open Field Test (OFT), and Fear Conditioning. It also outlines the underlying signaling pathway and presents a framework for data analysis.

## **Mechanism of Action and Signaling Pathway**

**NBI-35965** exerts its anxiolytic effects by competitively binding to and inhibiting the CRF1 receptor.[1] This receptor is a G-protein coupled receptor (GPCR) that, upon activation by CRF, primarily signals through the Gs alpha subunit to activate adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the



physiological and behavioral responses associated with stress and anxiety. By blocking this initial binding of CRF, **NBI-35965** effectively dampens this signaling cascade.



Click to download full resolution via product page

CRF1 Receptor Signaling Pathway and Inhibition by NBI-35965.

## **Data Presentation**

The following tables provide a template for summarizing quantitative data from behavioral experiments with **NBI-35965**. Due to the limited availability of public dose-response data for **NBI-35965** in these specific anxiety models, the values presented are hypothetical examples based on typical results for an effective anxiolytic and known effective doses of **NBI-35965** in other models.

Table 1: Effects of NBI-35965 on Anxiety-Like Behavior in the Elevated Plus Maze (EPM)

| Treatment Group<br>(mg/kg, p.o.) | Time in Open Arms | Open Arm Entries<br>(%) | Total Arm Entries |
|----------------------------------|-------------------|-------------------------|-------------------|
| Vehicle                          | 25.4 ± 3.1        | 30.1 ± 4.5              | 22.5 ± 2.8        |
| NBI-35965 (3)                    | 35.2 ± 4.0        | 40.5 ± 5.1              | 21.9 ± 3.1        |
| NBI-35965 (10)                   | 48.9 ± 5.5        | 52.8 ± 6.2              | 23.1 ± 2.5        |
| NBI-35965 (30)                   | 51.3 ± 6.1        | 55.2 ± 5.8              | 22.8 ± 3.0        |

<sup>\*</sup>p < 0.05, \*\*p < 0.01 compared to Vehicle. Data are presented as mean  $\pm$  SEM.

Table 2: Effects of NBI-35965 on Anxiety-Like Behavior in the Open Field Test (OFT)



| Treatment Group<br>(mg/kg, p.o.) | Time in Center (%) | Distance in Center<br>(cm) | Total Distance<br>Traveled (cm) |
|----------------------------------|--------------------|----------------------------|---------------------------------|
| Vehicle                          | 15.8 ± 2.2         | 350 ± 45                   | 2500 ± 210                      |
| NBI-35965 (3)                    | 22.5 ± 3.1         | 480 ± 55                   | 2450 ± 190                      |
| NBI-35965 (10)                   | 31.2 ± 4.5         | 650 ± 62                   | 2550 ± 230                      |
| NBI-35965 (30)                   | 33.8 ± 4.8         | 690 ± 71                   | 2510 ± 200                      |

<sup>\*</sup>p < 0.05, \*\*p < 0.01 compared to Vehicle. Data are presented as mean  $\pm$  SEM.

Table 3: Effects of NBI-35965 on Fear Conditioning

| Treatment Group (mg/kg, p.o.) | Freezing during Cue (%) | Freezing in Context (%) |
|-------------------------------|-------------------------|-------------------------|
| Vehicle                       | 65.7 ± 5.9              | 50.1 ± 6.2              |
| NBI-35965 (3)                 | 50.2 ± 6.1              | 38.5 ± 5.5              |
| NBI-35965 (10)                | 35.8 ± 4.8              | 25.3 ± 4.1              |
| NBI-35965 (30)                | 32.1 ± 4.5              | 22.8 ± 3.9              |

<sup>\*</sup>p < 0.05, \*\*p < 0.01 compared to Vehicle. Data are presented as mean  $\pm$  SEM.

## **Experimental Protocols**

The following are detailed protocols for conducting anxiety-related behavioral tests in rodents, adapted for the evaluation of **NBI-35965**.

## **Elevated Plus Maze (EPM)**

The EPM test assesses anxiety-like behavior by capitalizing on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.

**Experimental Workflow:** 





Click to download full resolution via product page

Workflow for the Elevated Plus Maze experiment.



#### Materials:

- Elevated plus maze apparatus (for rats or mice)
- Video camera and tracking software
- NBI-35965
- Vehicle (e.g., 0.5% methylcellulose in water)
- Oral gavage needles
- Animal scale
- Timers

#### Procedure:

- Animal Acclimation: Allow animals to acclimate to the housing facility for at least one week before testing. Handle the animals for several days leading up to the experiment to reduce handling stress.
- Habituation: On the day of testing, transport the animals to the testing room and allow them to habituate for at least 60 minutes before the experiment begins.
- Drug Preparation and Administration: Prepare fresh solutions of **NBI-35965** in the vehicle on the day of the experiment. Administer **NBI-35965** or vehicle via oral gavage (p.o.) at the desired doses (e.g., 3, 10, 30 mg/kg). A pre-treatment time of 60 minutes is common for oral administration.
- Testing:
  - Place the animal in the center of the EPM, facing one of the open arms.
  - Start the video recording and timer immediately.
  - Allow the animal to explore the maze for 5 minutes.



- After 5 minutes, carefully remove the animal from the maze and return it to its home cage.
- Clean the maze thoroughly with 70% ethanol between each animal to remove olfactory cues.
- Data Analysis:
  - Use the video tracking software to automatically score the following parameters:
    - Time spent in the open arms
    - Time spent in the closed arms
    - Number of entries into the open arms
    - Number of entries into the closed arms
    - Total distance traveled
  - Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
  - Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by post-hoc tests) to compare the different treatment groups.

## Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment. Anxious animals tend to stay close to the walls of the open field (thigmotaxis) and avoid the center.

**Experimental Workflow:** 





Click to download full resolution via product page

Workflow for the Open Field Test experiment.



#### Materials:

- Open field arena (typically a square or circular arena with walls)
- · Video camera and tracking software
- NBI-35965
- Vehicle
- Oral gavage needles
- Animal scale
- Timers

#### Procedure:

- Animal Acclimation and Habituation: Follow the same procedures as for the EPM.
- Drug Preparation and Administration: Follow the same procedures as for the EPM.
- · Testing:
  - Gently place the animal in the center of the open field arena.
  - Start the video recording and timer immediately.
  - Allow the animal to explore the arena for a set period (e.g., 10-30 minutes).
  - After the session, remove the animal and return it to its home cage.
  - Clean the arena thoroughly with 70% ethanol between animals.
- Data Analysis:
  - Define the "center" and "periphery" zones in the video tracking software.
  - Analyze the following parameters:



- Time spent in the center zone
- Distance traveled in the center zone
- Total distance traveled in the arena
- Number of entries into the center zone
- Rearing frequency
- Calculate the percentage of time spent and distance traveled in the center zone.
- Use appropriate statistical methods to compare treatment groups.

## **Fear Conditioning**

This paradigm assesses fear learning and memory. An animal learns to associate a neutral conditioned stimulus (CS), such as a tone, with an aversive unconditioned stimulus (US), typically a mild foot shock. The fear response is measured by the amount of "freezing" (a species-specific defensive posture) in the presence of the CS or the conditioning context.

**Experimental Workflow:** 





Click to download full resolution via product page

Workflow for the Fear Conditioning experiment.

#### Materials:

- Fear conditioning chamber with a grid floor for foot shock delivery, a speaker for auditory cues, and a video camera.
- A novel context chamber (different in shape, color, and odor from the conditioning chamber).
- Software for controlling stimulus presentation and recording freezing behavior.
- NBI-35965
- Vehicle
- · Oral gavage needles
- Animal scale



#### Procedure:

- Day 1: Training (Conditioning):
  - Place the animal in the conditioning chamber and allow it to explore for a baseline period (e.g., 2-3 minutes).
  - Present the conditioned stimulus (CS; e.g., a 30-second tone) that co-terminates with the unconditioned stimulus (US; e.g., a 0.5-1 second, 0.5-0.7 mA foot shock).
  - Repeat the CS-US pairing for a set number of trials (e.g., 3-5 times) with an inter-trial interval (e.g., 1-2 minutes).
  - Return the animal to its home cage after the session.
- Day 2: Contextual Fear Testing:
  - Administer NBI-35965 or vehicle as described previously.
  - After the pre-treatment period, place the animal back into the original conditioning chamber for a set duration (e.g., 5 minutes) without presenting the CS or US.
  - Record the percentage of time the animal spends freezing.
- Day 3: Cued Fear Testing:
  - Administer NBI-35965 or vehicle.
  - After the pre-treatment period, place the animal in a novel context.
  - Allow a baseline period of exploration.
  - Present the CS (the tone) for a set duration and number of repetitions, without the US.
  - Record the percentage of time the animal spends freezing during the CS presentation.
- Data Analysis:



- Use the software to quantify the percentage of time spent freezing during the contextual and cued fear tests.
- Compare the freezing behavior between the different treatment groups using appropriate statistical methods.

## Conclusion

**NBI-35965**, as a selective CRF1 receptor antagonist, holds promise for the treatment of anxiety-related disorders. The protocols outlined in this document provide a standardized framework for evaluating the anxiolytic efficacy of **NBI-35965** in established rodent models of anxiety. Consistent and rigorous application of these methodologies, coupled with careful data analysis, is essential for advancing our understanding of the therapeutic potential of this compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. A novel water-soluble selective CRF1 receptor antagonist, NBI 35965, blunts stressinduced visceral hyperalgesia and colonic motor function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for NBI-35965 in Animal Models of Anxiety]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8022463#using-nbi-35965-in-animal-models-of-anxiety]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com